molecular formula C14H13NO4 B12997492 1-((4-Methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-((4-Methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12997492
M. Wt: 259.26 g/mol
InChI Key: VWBPRTZHMKMIDO-UHFFFAOYSA-N
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Description

1-((4-Methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring, a carboxylic acid group, and a 4-methylbenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid group and the 4-methylbenzyl ether group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((4-Methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(4-methylbenzyl)-oxy]benzoate: This compound shares a similar structure but has different functional groups.

    4-Hydroxybenzoic acid derivatives: These compounds have similar applications but differ in their chemical structure.

Uniqueness

1-((4-Methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

1-[(4-methylphenyl)methoxy]-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-10-4-6-11(7-5-10)9-19-15-8-2-3-12(13(15)16)14(17)18/h2-8H,9H2,1H3,(H,17,18)

InChI Key

VWBPRTZHMKMIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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